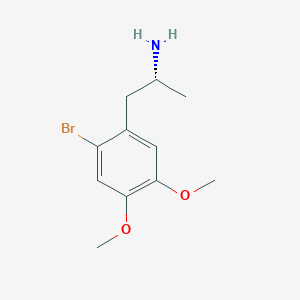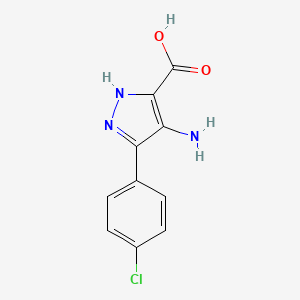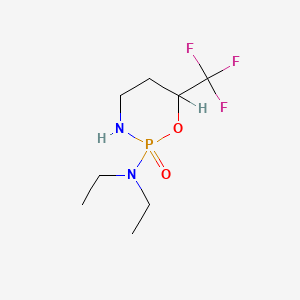
Trisodium 4-((3-(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-987-6: is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of EINECS 288-987-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The exact synthetic routes and reaction conditions are typically proprietary information held by manufacturers and researchers.
Industrial Production Methods: : Industrial production of EINECS 288-987-6 follows standardized protocols to maintain consistency and quality. These methods often involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: : EINECS 288-987-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: : The compound reacts with common reagents such as acids, bases, and oxidizing agents under controlled conditions. These reactions are typically carried out in laboratory settings with precise temperature, pressure, and solvent conditions to achieve the desired outcomes.
Major Products Formed: : The major products formed from the reactions of EINECS 288-987-6 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or research.
Scientific Research Applications
EINECS 288-987-6 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on living organisms and cellular processes.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in industrial processes for the production of other chemicals, materials, or products.
Mechanism of Action
The mechanism of action of EINECS 288-987-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research and may vary based on the compound’s application.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: : EINECS 288-987-6 can be compared with other similar compounds to highlight its unique properties and applications. These comparisons help researchers understand the advantages and limitations of the compound in different contexts.
List of Similar Compounds
EINECS 200-001-8: Formaldehyde
EINECS 200-002-3: Guanidinium chloride
EINECS 200-003-9: Dexamethasone
EINECS 200-004-4: Hydrocortisone 21-acetate
These compounds share some similarities with EINECS 288-987-6 but also have distinct properties and applications.
Properties
CAS No. |
85958-98-1 |
|---|---|
Molecular Formula |
C23H14Cl2N5Na3O12S3 |
Molecular Weight |
788.5 g/mol |
IUPAC Name |
trisodium;5-[3-(4,5-dichloro-6-oxopyridazin-1-yl)propanoylamino]-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H17Cl2N5O12S3.3Na/c24-15-10-26-30(23(33)20(15)25)6-5-18(31)27-16-9-14(44(37,38)39)7-11-8-17(45(40,41)42)21(22(32)19(11)16)29-28-12-1-3-13(4-2-12)43(34,35)36;;;/h1-4,7-10,32H,5-6H2,(H,27,31)(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |
InChI Key |
AGFMYGHESMMLSS-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)CCN4C(=O)C(=C(C=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


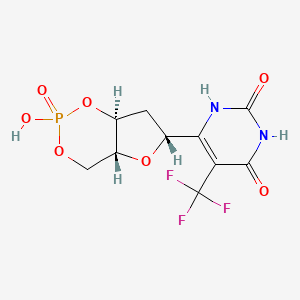
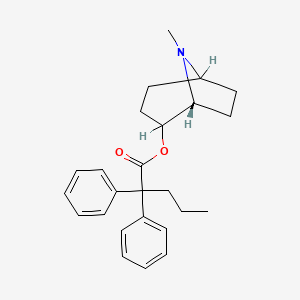
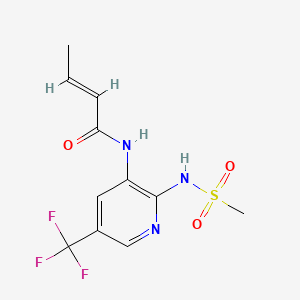
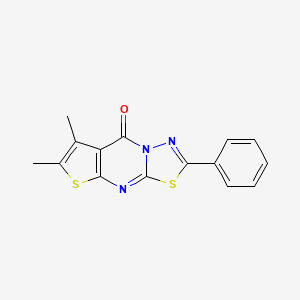
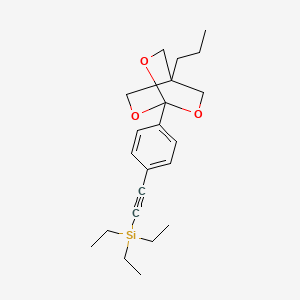


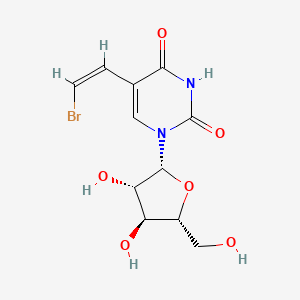
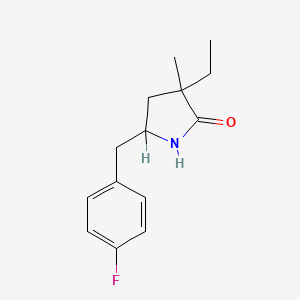
![4-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12736226.png)
